- Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room TemperatureAdvanced Synthesis & Catalysis, 2015, 357(5), 987-992,
Cas no 90-10-8 (N-Methyl-N-phenylbenzenesulfonamide)

90-10-8 structure
Nombre del producto:N-Methyl-N-phenylbenzenesulfonamide
Número CAS:90-10-8
MF:C13H13NO2S
Megavatios:247.3128221035
MDL:MFCD00514036
CID:34546
PubChem ID:135963
N-Methyl-N-phenylbenzenesulfonamide Propiedades químicas y físicas
Nombre e identificación
-
- N-Methyl-N-phenylbenzenesulfonamide
- BENZENESULFONAMIDE,N-METHYL-N-PHENYL-
- Benzenesulfonamide,N-methyl-N-phenyl
- Benzenesulfonanilide,N-methyl
- N-Methylbenzenesulfonanilide
- N-methyl-benzenesulfonylanilide
- N-Methylbenzenesulphanilide
- N-Methyl-benzolsulfonanilid
- N-methyl-N-phenylbenzenesulphonamide
- N-methylphenylsulphonanilide
- Benzenesulfonanilide,N-methyl- (6CI,7CI,8CI)
- NSC 77060
- N-Methyl-N-Phenyl Benzene Sulfonamide
- N-Methyl-N-phenylbenzenesulfonamide #
- SR-01000398121
- NSC77060
- AC-18197
- DTXSID20237977
- Benzenesulfonanilide, N-methyl-
- AKOS001391097
- NCIOpen2_004148
- 90-10-8
- MFCD00514036
- KRXAPUFKQQWAGK-UHFFFAOYSA-N
- Benzenesulfonamide, N-methyl-N-phenyl-
- SR-01000398121-1
- SCHEMBL812702
- n-methyl-n-phenyl-benzenesulfonamide
- NSC-77060
- Benzenesulfonanilide, N-methyl- (6CI, 7CI, 8CI)
- N-Methyl-N-phenylbenzenesulfonamide (ACI)
- DTXCID70160468
-
- MDL: MFCD00514036
- Renchi: 1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3
- Clave inchi: KRXAPUFKQQWAGK-UHFFFAOYSA-N
- Sonrisas: O=S(N(C)C1C=CC=CC=1)(C1C=CC=CC=1)=O
Atributos calculados
- Calidad precisa: 247.06700
- Masa isotópica única: 220.063663
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 3
- Complejidad: 343
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 45.8
- Xlogp3: 2.6
Propiedades experimentales
- Denso: 1.254
- Punto de ebullición: 380.4°C at 760 mmHg
- Punto de inflamación: 183.8°C
- índice de refracción: 1.615
- PSA: 45.76000
- Logp: 3.59250
- Presión de vapor: 0.0±0.9 mmHg at 25°C
N-Methyl-N-phenylbenzenesulfonamide Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Methyl-N-phenylbenzenesulfonamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Alichem | A019088890-10g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 95% | 10g |
$1181.88 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19120-250mg |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 250mg |
¥1782.0 | 2021-09-08 | ||
Alichem | A019088890-25g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 95% | 25g |
$1969.80 | 2023-08-31 | |
Cooke Chemical | F156123-1g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 97 | 1g |
RMB 7358.40 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438838-5g |
N-methyl-N-phenylbenzenesulfonamide |
90-10-8 | 98% | 5g |
¥12610.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438838-25g |
N-methyl-N-phenylbenzenesulfonamide |
90-10-8 | 98% | 25g |
¥27195.00 | 2024-04-26 | |
Cooke Chemical | F156123-250mg |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 97 | 250mg |
RMB 2288.00 | 2025-02-21 | |
TRC | M343625-50mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | M343625-500mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 500mg |
$ 275.00 | 2022-06-03 | ||
TRC | M343625-100mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 100mg |
$ 70.00 | 2022-06-03 |
N-Methyl-N-phenylbenzenesulfonamide Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Iodine , Oxygen Solvents: 1,2-Dichloroethane ; 16 h, 25 °C
Referencia
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Durene , Tripotassium phosphate Catalysts: Cuprous iodide
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C
Referencia
- UFU (Ullmann-Finkelstein-Ullmann): a new multicomponent reactionTetrahedron Letters, 2006, 47(28), 4973-4978,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 25 °C
Referencia
- Towards Uniform Iodine Catalysis: Intramolecular C-H Amination of Arenes under Visible LightChemistry - A European Journal, 2016, 22(29), 9929-9932,
Synthetic Routes 5
Condiciones de reacción
1.1 Catalysts: Cadmium sulfide (nanoparticles) Solvents: Ethanol , Water ; 10 min, 25 - 28 °C
Referencia
- Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation ProcessesJournal of Organic Chemistry, 2021, 86(3), 2117-2134,
Synthetic Routes 6
Condiciones de reacción
1.1 Catalysts: Titania Solvents: Ethanol ; 1 h, rt
Referencia
- Black TiO2 nanoparticles with efficient photocatalytic activity under visible light at low temperature: regioselective C-N bond cleavage toward the synthesis of thioureas, sulfonamides, and propargylaminesCatalysis Science & Technology, 2020, 10(20), 6825-6839,
Synthetic Routes 7
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: N,N-Dimethylglycine , Cuprous iodide Solvents: Dimethylformamide ; 48 h, 100 °C; 100 °C → rt
Referencia
- Copper-catalyzed cross-coupling of sulfonamides with aryl iodides and bromides facilitated by amino acid ligandsTetrahedron Letters, 2005, 46(43), 7295-7298,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Chloroform ; 0 °C; 30 min, 0 °C
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Referencia
- Mechanistic insight into thermal 1,3- and 1,5-sulfonyl migrations of N-arenesulfonylphenothiazines and N-arenesulfonylphenoxazinesMonatshefte fuer Chemie, 2016, 147(9), 1637-1649,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, reflux
Referencia
- Synthesis of a Series of 2-Aminodiarylsulfones by Bronsted Acid Mediated Regioselective Fries Type Rearrangement of N-Alkyl-N-arylbenzenesulfonamidesChemistrySelect, 2018, 3(15), 4129-4132,
Synthetic Routes 11
N-Methyl-N-phenylbenzenesulfonamide Raw materials
- N-Phenylbenzenesulfonamide
- Phenylboronic acid
- N-methylbenzenesulfonamide
- Benzenesulfinic acid, sodium salt
- Iodobenzene
- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-diphenyl-
N-Methyl-N-phenylbenzenesulfonamide Preparation Products
N-Methyl-N-phenylbenzenesulfonamide Literatura relevante
-
Xiao Yu,Wenjing Zhu,Hongyan Liu,Yi Liu,Hongshuang Li,Junfen Han,Guiyun Duan,Zhushuang Bai,Pengfei Zhang,Chengcai Xia Org. Biomol. Chem. 2022 20 5444
-
Collins Obuah,Apollinaire Munyaneza,Ilia A. Guzei,James Darkwa Dalton Trans. 2014 43 8940
-
Nethravathi Puttappa,Karthik Yamjala,Narenderan S. T.,Suresh Kumar Raman,Gowthamarajan Kuppusamy,Basuvan Babu,P. Ram Kumar RSC Adv. 2019 9 41794
-
Gasidit Panomsuwan,Nagahiro Saito,Takahiro Ishizaki RSC Adv. 2016 6 114553
-
Takahiro Muraoka,Hidetaka Honda,Kota Nabeya,Kazushi Kinbara Chem. Commun. 2020 56 7881
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